1-methyl-N-[(5-methylthiophen-2-yl)methyl]pyrrolidin-3-amine
CAS No.:
Cat. No.: VC20394377
Molecular Formula: C11H18N2S
Molecular Weight: 210.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H18N2S |
|---|---|
| Molecular Weight | 210.34 g/mol |
| IUPAC Name | 1-methyl-N-[(5-methylthiophen-2-yl)methyl]pyrrolidin-3-amine |
| Standard InChI | InChI=1S/C11H18N2S/c1-9-3-4-11(14-9)7-12-10-5-6-13(2)8-10/h3-4,10,12H,5-8H2,1-2H3 |
| Standard InChI Key | WVNAZPAALNBFEA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(S1)CNC2CCN(C2)C |
Introduction
Chemical Identification and Structural Features
Systematic Nomenclature and Molecular Formula
The compound is systematically named 1-methyl-N-[(5-methylthiophen-2-yl)methyl]pyrrolidin-3-amine, reflecting its pyrrolidine backbone substituted at the 1-position with a methyl group and at the 3-position with a [(5-methylthiophen-2-yl)methyl]amine moiety. Its molecular formula, C₁₁H₁₈N₂S, corresponds to a molecular weight of 210.34 g/mol .
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 1250933-83-5 | |
| IUPAC Name | 1-methyl-N-[(5-methylthiophen-2-yl)methyl]pyrrolidin-3-amine | |
| Molecular Formula | C₁₁H₁₈N₂S | |
| Molecular Weight | 210.34 g/mol | |
| EC Number | Not available | — |
Structural Analysis
The compound features a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) substituted as follows:
-
A methyl group at the 1-position (N-methyl).
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A [(5-methylthiophen-2-yl)methyl] group at the 3-position amine.
The thiophene moiety introduces aromaticity and potential π-π stacking interactions, while the methyl group on the thiophene enhances lipophilicity. The pyrrolidine ring contributes conformational flexibility, which is critical for binding to biological targets .
Synthesis and Chemical Reactivity
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | 5-Methylthiophene-2-carbaldehyde, NaBH₃CN, MeOH | Intermediate imine formation |
| 2 | Acidic workup | 1-Methyl-N-[(5-methylthiophen-2-yl)methyl]pyrrolidin-3-amine |
Reactivity and Functional Group Transformations
The compound’s reactivity is dominated by:
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Secondary amine: Participates in acid-base reactions, forming salts with hydrochloric acid (e.g., dihydrochloride derivatives) .
-
Thiophene ring: Susceptible to electrophilic substitution at the 4- and 5-positions, enabling further functionalization .
Physicochemical Properties
Experimental and Predicted Data
Limited experimental data are available, but computational predictions suggest:
-
LogP (Partition Coefficient): ~2.1 (moderate lipophilicity).
-
Water Solubility: Low (<1 mg/mL at 25°C).
Table 3: Physicochemical Profile
| Property | Value | Method/Source |
|---|---|---|
| Boiling Point | Not available | — |
| Melting Point | Not available | — |
| Density | ~1.1 g/cm³ (predicted) | Computational |
| Flash Point | >150°C (estimated) | — |
Pharmacological and Biological Relevance
Neurological Targets
Pyrrolidine derivatives are known to interact with sigma receptors and dopamine transporters. The methylthiophene group may enhance blood-brain barrier permeability, positioning this compound as a candidate for central nervous system (CNS) drug discovery .
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